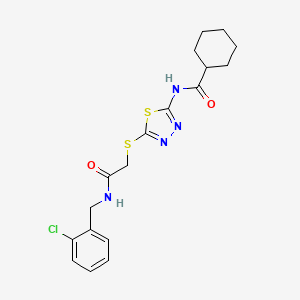

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclohexane carboxamide group, and a chlorobenzyl moiety

Mécanisme D'action

Target of Action

The compound, also known as N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, is identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, algae, and plants .

Mode of Action

The compound interacts with DXS, inhibiting its function

Biochemical Pathways

By inhibiting DXS, the compound disrupts the non-mevalonate pathway of isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that play various roles in cellular processes, including cell membrane maintenance, protein modification, and hormone synthesis. Therefore, the inhibition of DXS can have significant downstream effects on these processes.

Result of Action

The primary result of the compound’s action is the inhibition of the growth of certain organisms. For example, it has been shown to inhibit the growth of Haemophilus influenzae , a bacterium that can cause various infections in humans.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the chlorobenzyl group and the cyclohexane carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

Industry: It can be used in the development of new materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiadiazole derivatives and chlorobenzyl-containing molecules. Examples include:

- 2-aminobenzothiazole

- 2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide

Uniqueness

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Activité Biologique

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a thiadiazole ring, a cyclohexane carboxamide moiety, and a chlorobenzyl group, suggesting diverse pharmacological properties. Research indicates that it may serve as an inhibitor of specific enzymes crucial for metabolic pathways, particularly in pathogenic organisms.

Structural Characteristics

The molecular formula of the compound is C19H20ClN3O2S, with a molecular weight of approximately 386.89 g/mol. The presence of the thiadiazole ring is significant as it is associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

One of the primary biological activities of this compound is its inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . This enzyme plays a critical role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the growth of certain bacteria such as Haemophilus influenzae and other pathogenic microorganisms. By inhibiting DXS, the compound disrupts vital biochemical pathways leading to bacterial growth inhibition.

Antitumor Activity

Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit promising antitumor activity. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer), with IC50 values reported at approximately 4.37 μM and 8.03 μM respectively .

The mechanisms attributed to the antitumor activity of thiadiazole derivatives include:

- Inhibition of DNA/RNA Synthesis : Compounds have been shown to inhibit nucleic acid synthesis without affecting protein synthesis.

- Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis .

Comparative Analysis

The following table summarizes the biological activities and structural characteristics of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole ring and amide group | Antimicrobial |

| N-(5-(benzothiazol-2-yl)cyclohexanecarboxamide | Cyclohexane structure with different heterocyclic ring | Antimicrobial |

| 5-(4-Chlorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pentanamide | Thiadiazole ring with longer carbon chain | Antimicrobial |

Case Studies

Recent studies have highlighted various derivatives of thiadiazole compounds showcasing their potential against different pathogens:

- Antibacterial Activity : A study reported that certain thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Properties : Compounds were also evaluated for antifungal activity against strains such as Aspergillus niger, showing moderate to significant efficacy compared to established antifungal agents .

Propriétés

IUPAC Name |

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S2/c19-14-9-5-4-8-13(14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLAHPHMOZRILR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.